N-(Cyanomethyl)-2-({5-[(2-methyl-1,3-thiazol-4-YL)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-phenylacetamide
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Overview
Description
N-(Cyanomethyl)-2-({5-[(2-methyl-1,3-thiazol-4-YL)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a phenylacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-({5-[(2-methyl-1,3-thiazol-4-YL)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The thiazole and oxadiazole rings can be coupled using sulfanyl linkers.
Final Assembly: The phenylacetamide group is introduced in the final step through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the nitrile group.
Substitution: Various substitution reactions can occur, especially on the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorination agents like thionyl chloride (SOCl₂) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(Cyanomethyl)-2-({5-[(2-methyl-1,3-thiazol-4-YL)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-phenylacetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it might interact with enzymes or receptors, modulating their activity. The thiazole and oxadiazole rings could play a crucial role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- **N-(Cyanomethyl)-2-({5-[(2-methyl-1,3-thiazol-4-YL)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-phenylacetamide
- **this compound
Uniqueness
This compound’s uniqueness lies in its combination of thiazole, oxadiazole, and phenylacetamide groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-12-19-13(10-25-12)9-15-20-21-17(24-15)26-11-16(23)22(8-7-18)14-5-3-2-4-6-14/h2-6,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAIMBNZKMAAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC2=NN=C(O2)SCC(=O)N(CC#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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